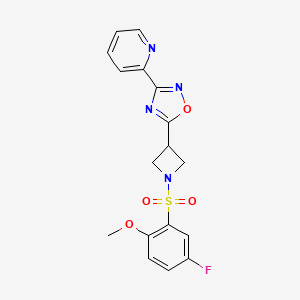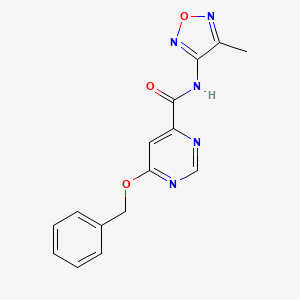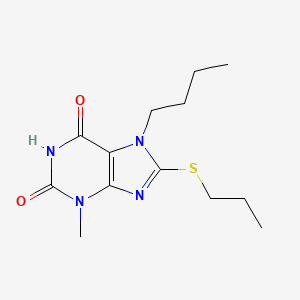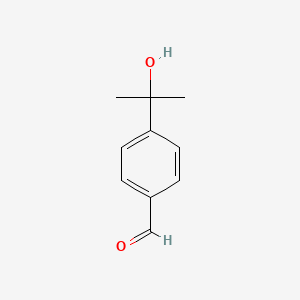
4-(2-Hydroxypropan-2-yl)benzaldehyde
説明
4-(2-Hydroxypropan-2-yl)benzaldehyde, also known as 4-hydroxybenzaldehyde, is an aromatic aldehyde that is used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in water and alcohols. This compound is used in the synthesis of many organic compounds and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Enzyme Engineering and Catalytic Activities
4-(2-Hydroxypropan-2-yl)benzaldehyde's involvement in enzymatic processes has been explored, particularly in the field of enzyme engineering. For instance, in a study by Zandvoort et al. (2012), the enzyme 4-oxalocrotonate tautomerase demonstrated enhanced aldol condensation activity through protein engineering, implicating the role of similar compounds in enzymatic reactions (Zandvoort et al., 2012).
Organic Synthesis
In the domain of organic synthesis, the compound plays a role as a linker in solid-phase organic synthesis. Swayze (1997) explored electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde for their potential in this field, illustrating the compound's utility in synthesizing complex organic molecules (Swayze, 1997).
Catalytic Oxidation
The compound's derivatives have been investigated for their roles in catalytic oxidation processes. For example, Marotta et al. (2011) researched the selective oxidation of benzyl alcohol to benzaldehyde in water, indicating the potential of this compound and its derivatives in photocatalytic systems (Marotta et al., 2011).
Biomimetic Catalysis
In the emerging field of biomimetic catalysis, the compound has shown promise. Yang and Ji (2013) demonstrated the use of a biomimetic catalyst for mediating the synthesis of benzaldehyde in aqueous solutions, showcasing the compound's relevance in green chemistry and sustainable engineering (Yang & Ji, 2013).
Fluorescent Probing
Lin et al. (2008) designed a novel ratiometric fluorescent probe for cysteine and homocysteine, involving derivatives of benzaldehyde. This suggests potential applications of this compound in the field of biochemistry and medical diagnostics (Lin et al., 2008).
特性
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUMJJBGXUQSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81036-81-9 | |
| Record name | 4-(2-hydroxypropan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)
![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)

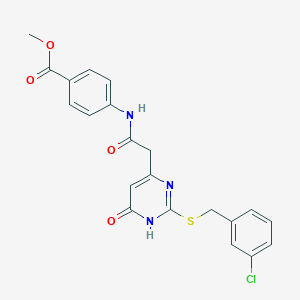
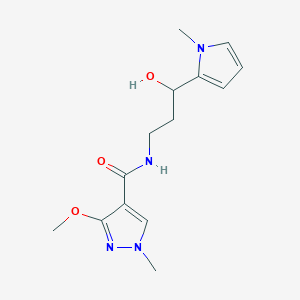
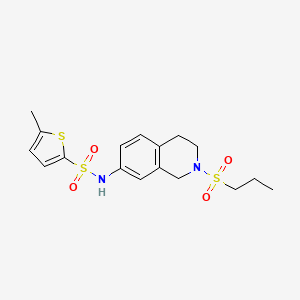
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
